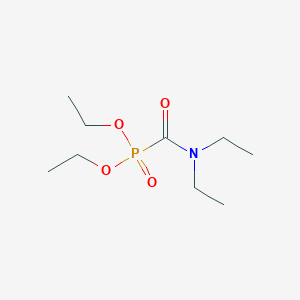
1-diethoxyphosphoryl-N,N-diethylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-diethoxyphosphoryl-N,N-diethylformamide is an organophosphorus compound with the molecular formula C7H16NO4P It is known for its unique structure, which includes a phosphoryl group bonded to a formamide moiety
Métodos De Preparación
The synthesis of 1-diethoxyphosphoryl-N,N-diethylformamide can be achieved through several routes. One common method involves the reaction of diethyl phosphite with N,N-diethylformamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-diethoxyphosphoryl-N,N-diethylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphines or other reduced phosphorus compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-diethoxyphosphoryl-N,N-diethylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s phosphoryl group makes it useful in studying phosphorylation processes in biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-diethoxyphosphoryl-N,N-diethylformamide exerts its effects involves its ability to donate or accept phosphoryl groups. This property allows it to participate in phosphorylation and dephosphorylation reactions, which are crucial in many biochemical pathways. The molecular targets include enzymes that catalyze these reactions, such as kinases and phosphatases .
Comparación Con Compuestos Similares
1-diethoxyphosphoryl-N,N-diethylformamide can be compared with other organophosphorus compounds like N,N-dimethylformamide and N,N-dimethylacetamide. While these compounds share some similarities in their structure and reactivity, this compound is unique due to its specific phosphoryl group, which imparts distinct chemical properties and reactivity . Similar compounds include:
- N,N-dimethylformamide
- N,N-dimethylacetamide
- Diethyl phosphite
Propiedades
Número CAS |
15175-91-4 |
|---|---|
Fórmula molecular |
C9H20NO4P |
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-N,N-diethylformamide |
InChI |
InChI=1S/C9H20NO4P/c1-5-10(6-2)9(11)15(12,13-7-3)14-8-4/h5-8H2,1-4H3 |
Clave InChI |
IDCSCRMSZXLSAE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





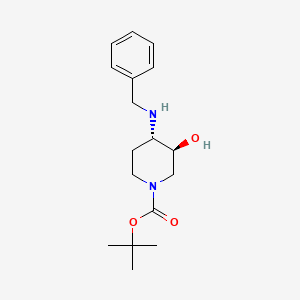

![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
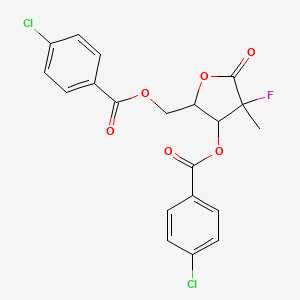
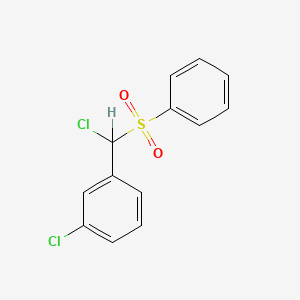
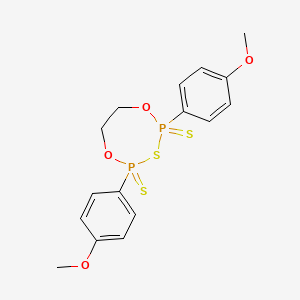
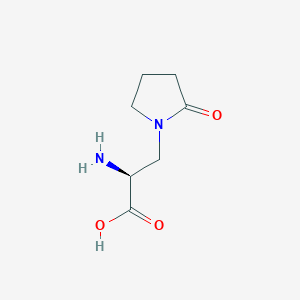

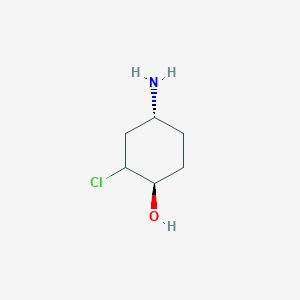
![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)
![6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814148.png)
